molecular formula C10H7ClN6 B11024997 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B11024997
M. Wt: 246.65 g/mol
InChI Key: MJLHCMVGCAUDBG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to yield the triazole ring. Subsequent cyclization with a suitable amine, such as guanidine, under acidic or basic conditions, forms the final triazolo[1,5-a][1,3,5]triazin-7-amine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization and chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The triazole and triazine rings can undergo oxidation or reduction, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation or reduction can lead to changes in the oxidation state of the nitrogen atoms in the triazole and triazine rings.

Scientific Research Applications

2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer activities. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit viral polymerases or bacterial enzymes, leading to the suppression of viral replication or bacterial growth. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    2-(4-Methylphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The methyl group instead of chlorine can lead to different steric and electronic effects.

    2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The nitro group introduces additional reactivity and potential biological activity.

Uniqueness

The presence of the 4-chlorophenyl group in 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine makes it unique compared to its analogs. This substituent can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the chlorine atom can serve as a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with varied properties.

Properties

Molecular Formula

C10H7ClN6

Molecular Weight

246.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C10H7ClN6/c11-7-3-1-6(2-4-7)8-15-10-14-5-13-9(12)17(10)16-8/h1-5H,(H2,12,13,14,15,16)

InChI Key

MJLHCMVGCAUDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NC=NC3=N2)N)Cl

Origin of Product

United States

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